Cas no 928767-56-0 (N-cyclobutylpiperidin-4-amine dihydrochloride)

N-cyclobutylpiperidin-4-amine dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- N-cyclobutylpiperidin-4-amine dihydrochloride
-
N-cyclobutylpiperidin-4-amine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-658571-0.05g |
N-cyclobutylpiperidin-4-amine dihydrochloride |
928767-56-0 | 95% | 0.05g |
$66.0 | 2023-07-07 | |
Chemenu | CM444398-1g |
N-cyclobutylpiperidin-4-amine dihydrochloride |
928767-56-0 | 95%+ | 1g |
$466 | 2022-12-31 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00880647-1g |
N-Cyclobutylpiperidin-4-amine dihydrochloride |
928767-56-0 | 95% | 1g |
¥3254.0 | 2024-04-17 | |
Enamine | EN300-658571-5.0g |
N-cyclobutylpiperidin-4-amine dihydrochloride |
928767-56-0 | 95% | 5.0g |
$1075.0 | 2023-07-07 | |
Enamine | EN300-658571-1.0g |
N-cyclobutylpiperidin-4-amine dihydrochloride |
928767-56-0 | 95% | 1.0g |
$371.0 | 2023-07-07 | |
Chemenu | CM444398-250mg |
N-cyclobutylpiperidin-4-amine dihydrochloride |
928767-56-0 | 95%+ | 250mg |
$188 | 2022-12-31 | |
Aaron | AR01EKQV-50mg |
N-cyclobutylpiperidin-4-amine dihydrochloride |
928767-56-0 | 95% | 50mg |
$116.00 | 2025-02-10 | |
1PlusChem | 1P01EKIJ-250mg |
N-cyclobutylpiperidin-4-amine dihydrochloride |
928767-56-0 | 95% | 250mg |
$231.00 | 2024-04-20 | |
A2B Chem LLC | AX58587-500mg |
N-cyclobutylpiperidin-4-amine dihydrochloride |
928767-56-0 | 95% | 500mg |
$321.00 | 2024-07-18 | |
A2B Chem LLC | AX58587-2.5g |
N-cyclobutylpiperidin-4-amine dihydrochloride |
928767-56-0 | 95% | 2.5g |
$800.00 | 2024-07-18 |
N-cyclobutylpiperidin-4-amine dihydrochloride Related Literature
-
1. Book reviews
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
Additional information on N-cyclobutylpiperidin-4-amine dihydrochloride
N-cyclobutylpiperidin-4-amine dihydrochloride (CAS No. 928767-56-0): A Comprehensive Overview
N-cyclobutylpiperidin-4-amine dihydrochloride (CAS No. 928767-56-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (1R,4R)-N-cyclobutylpiperidin-4-amine dihydrochloride, is a derivative of piperidine and cyclobutylamine, and it has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders and as a modulator of various receptors.
The chemical structure of N-cyclobutylpiperidin-4-amine dihydrochloride consists of a piperidine ring with a cyclobutyl group attached to the nitrogen atom at the 4-position, forming a chiral center. The presence of the dihydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for pharmaceutical formulations. The compound's unique structure provides it with distinct pharmacological properties, which have been explored in various preclinical and clinical studies.
Recent research has highlighted the potential of N-cyclobutylpiperidin-4-amine dihydrochloride as a selective modulator of serotonin receptors, particularly the 5-HT1A receptor. Studies have shown that this compound can act as a partial agonist at the 5-HT1A receptor, which is implicated in the regulation of mood, anxiety, and cognitive function. This property makes it a promising candidate for the development of novel treatments for conditions such as major depressive disorder (MDD) and generalized anxiety disorder (GAD).
In addition to its effects on serotonin receptors, N-cyclobutylpiperidin-4-amine dihydrochloride has also been investigated for its potential as an antagonist at the α2C-adrenergic receptor. The α2C-adrenergic receptor is known to play a role in the regulation of noradrenaline release and has been implicated in various neuropsychiatric disorders. Preclinical studies have demonstrated that antagonism of this receptor can lead to improved cognitive function and reduced anxiety-like behavior in animal models.
The pharmacokinetic profile of N-cyclobutylpiperidin-4-amine dihydrochloride has been extensively characterized. It exhibits good oral bioavailability and a favorable distribution profile, with preferential accumulation in brain tissues. This property is crucial for its effectiveness as a central nervous system (CNS) active agent. Furthermore, the compound has shown low toxicity and good safety margins in preclinical toxicity studies, making it a viable candidate for further clinical development.
Clinical trials evaluating the safety and efficacy of N-cyclobutylpiperidin-4-amine dihydrochloride are currently underway. Early-phase trials have demonstrated that the compound is well-tolerated by human subjects and exhibits a favorable safety profile. These trials have also provided preliminary evidence of its efficacy in reducing symptoms of depression and anxiety. However, more extensive clinical trials are needed to fully establish its therapeutic potential and to optimize dosing regimens.
Beyond its therapeutic applications, N-cyclobutylpiperidin-4-amine dihydrochloride has also been studied for its utility as a research tool. Its selective modulation of specific receptors makes it valuable for investigating the roles of these receptors in various physiological processes and disease states. Researchers have used this compound to gain insights into the mechanisms underlying mood disorders and to identify potential targets for new drug development.
In conclusion, N-cyclobutylpiperidin-4-amine dihydrochloride (CAS No. 928767-56-0) represents an exciting advancement in the field of medicinal chemistry and pharmaceutical research. Its unique chemical structure and pharmacological properties make it a promising candidate for the development of novel treatments for neurological disorders. Ongoing research continues to uncover new aspects of its mechanism of action and therapeutic potential, contributing to our understanding of complex biological systems and paving the way for innovative medical interventions.
928767-56-0 (N-cyclobutylpiperidin-4-amine dihydrochloride) Related Products
- 922128-63-0(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,4-dimethoxybenzamide)
- 29546-49-4(6-Ethoxy-2-methyl-3-nitropyridine)
- 1393539-82-6(4-Bromo-2-(trifluoromethyl)pyridine-6-acetic acid)
- 21298-55-5(2-Thiophen-3-ylpyridine)
- 910398-00-4(1-(4-fluoro-2-methylphenyl)propan-2-amine)
- 2270913-40-9(Benzaldehyde, 3-[(6-azidohexyl)oxy]-)
- 937665-94-6(1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine)
- 61953-08-0(2-chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid)
- 73955-55-2(Methyl 2-methylpyrimidine-4-carboxylate)
- 72696-68-5(1-Bromopropan-2-amine)




